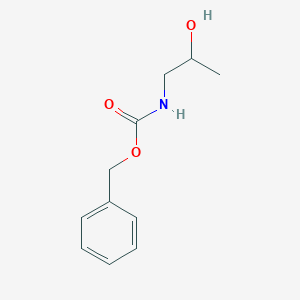
Benzyl 2-hydroxypropylcarbamate
Overview
Description
Benzyl 2-hydroxypropylcarbamate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-hydroxypropylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-hydroxypropylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glycoside Synthesis: Benzyl 2-hydroxypropylcarbamate is used in glycoside synthesis via electrophile-induced activation of N-allyl carbamates. This process involves the reaction of hydroxyl compounds with activated N-allylcarbamates to form glycosides (Kunz & Zimmer, 1993).
Renewable Alcohol Production: In the context of renewable benzyl alcohol production, an engineered pathway in Escherichia coli was used to convert glucose into benzyl alcohol. This process represents a novel approach to producing this important chemical from renewable resources (Pugh, Mckenna, Halloum, & Nielsen, 2015).
Catalytic Reactions: Benzyl 2-hydroxypropylcarbamate has been used in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, effectively forming piperidine derivatives. This method demonstrates the compound's utility in catalyzing the formation of heterocycles (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).
Genotoxic Impurity Synthesis: Research has focused on the synthesis of a genotoxic impurity related to Benzyl 2-hydroxypropylcarbamate in pharmaceuticals, highlighting its relevance in drug safety studies (Katta, Rao, Mosesbabu, Rao, Malati, & Sasikala, 2017).
Electrochemical Degradation Studies: Benzyl 2-hydroxypropylcarbamate has been implicated in studies of electrochemical degradation of phenolic compounds, such as in the oxidation of benzoic acid (Wu, Liu, Dong, & Zhou, 2007).
Pharmaceutical Applications: It has been used as a model compound in pharmaceutical research, particularly in studying the kinetics of drug absorption (Johnson, Swift, Addolorato, Ciraulo, & Myrick, 2005).
properties
IUPAC Name |
benzyl N-(2-hydroxypropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYZDASODLLCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-hydroxypropylcarbamate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


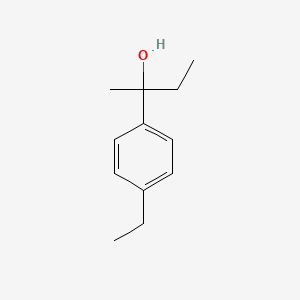
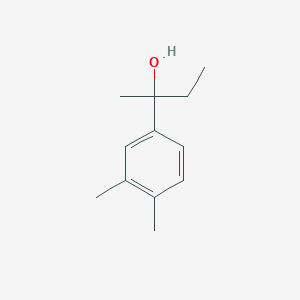
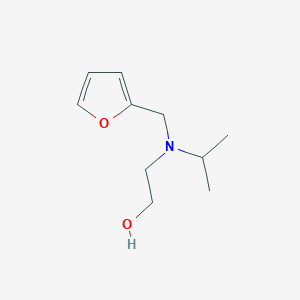

![2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B7876639.png)
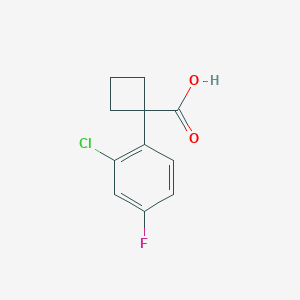
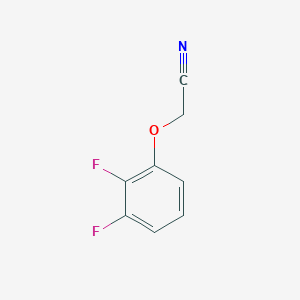
![[3-Bromo-4-(cyclopentylmethoxy)phenyl]methanamine](/img/structure/B7876662.png)
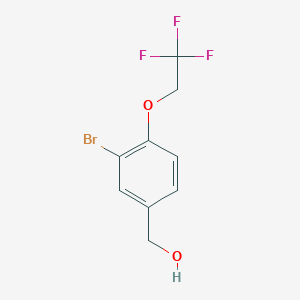
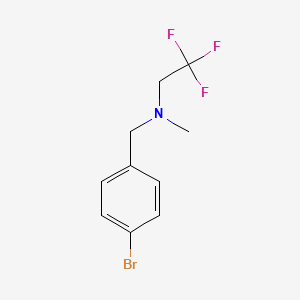
![2-[(4-Propylcyclohexyl)amino]propan-1-ol](/img/structure/B7876701.png)
![2-[(2,4-Dimethoxyphenyl)methylamino]propan-1-ol](/img/structure/B7876708.png)
![3-Hydroxy-S-[2-(trifluoromethyl)phenyl]propane-1-sulfonamide](/img/structure/B7876710.png)